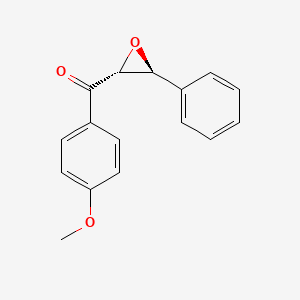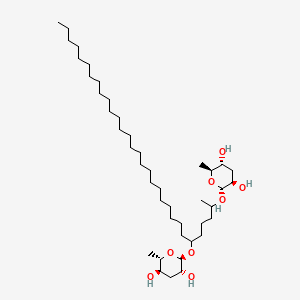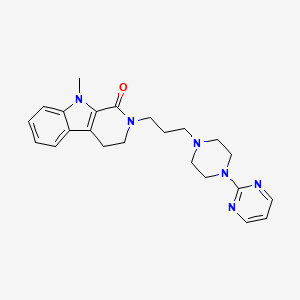
5-Isopropyl-o-tolyl nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Isopropyl-o-tolyl nicotinate is an organic compound with the molecular formula C16H17NO2. It is a derivative of nicotinic acid, where the nicotinic acid moiety is esterified with 5-isopropyl-o-tolyl alcohol. This compound is known for its unique chemical structure, which includes aromatic rings and ester functional groups, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-o-tolyl nicotinate typically involves the esterification of nicotinic acid with 5-isopropyl-o-tolyl alcohol. This reaction can be catalyzed by acidic or basic catalysts. Commonly used acidic catalysts include sulfuric acid or hydrochloric acid, while basic catalysts might include sodium hydroxide or potassium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high-quality products. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired compound.
化学反应分析
Types of Reactions
5-Isopropyl-o-tolyl nicotinate can undergo various chemical reactions, including:
Oxidation: The aromatic rings in the compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ester functional group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines (for nucleophilic substitution) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction would produce the corresponding alcohol.
科学研究应用
5-Isopropyl-o-tolyl nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.
Industry: It is used in the formulation of various industrial products, including coatings and polymers.
作用机制
The mechanism of action of 5-Isopropyl-o-tolyl nicotinate involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects through the modulation of nicotinic acetylcholine receptors, which are involved in various physiological processes. The compound may also influence signaling pathways related to inflammation and oxidative stress.
相似化合物的比较
Similar Compounds
- Methyl nicotinate
- Ethyl nicotinate
- Inositol nicotinate
Comparison
Compared to these similar compounds, 5-Isopropyl-o-tolyl nicotinate is unique due to its specific structural features, such as the presence of the isopropyl and o-tolyl groups
属性
CAS 编号 |
35931-29-4 |
|---|---|
分子式 |
C16H17NO2 |
分子量 |
255.31 g/mol |
IUPAC 名称 |
(2-methyl-5-propan-2-ylphenyl) pyridine-3-carboxylate |
InChI |
InChI=1S/C16H17NO2/c1-11(2)13-7-6-12(3)15(9-13)19-16(18)14-5-4-8-17-10-14/h4-11H,1-3H3 |
InChI 键 |
SZCZJXCLBISPEH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(C)C)OC(=O)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


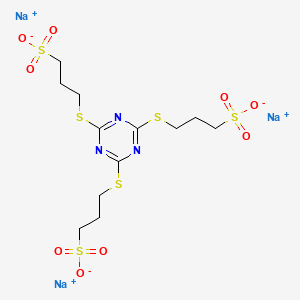

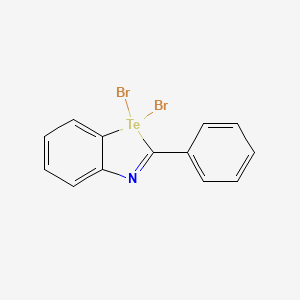
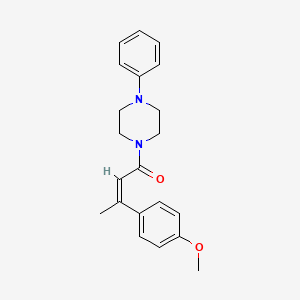
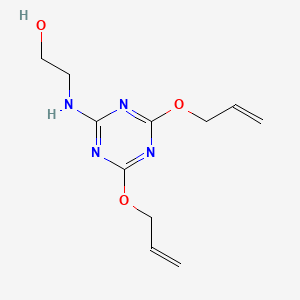
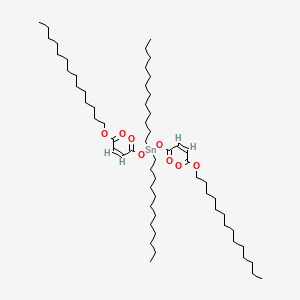
![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,3,7-trimethylpurine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12711879.png)



